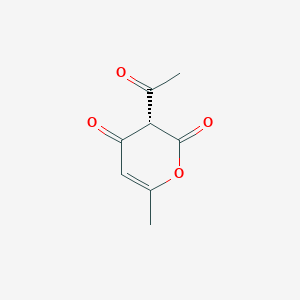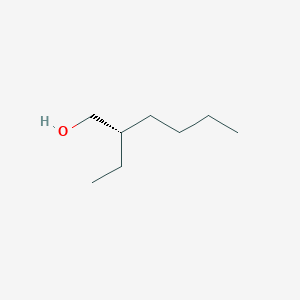
(2S)-2-乙基己醇
概述
描述
(2S)-2-ethylhexan-1-ol is a useful research compound. Its molecular formula is C8H18O and its molecular weight is 130.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S)-2-ethylhexan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-ethylhexan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
环境分析中的应用
2-乙基己醇(2-EHN)主要用于生产地面碳酸钙(GCC),以去除杂质。它在环境地表水中进行分析,特别是在 GCC 采石场附近。由 Oh (2017) 进行的一项研究开发了一种使用气相色谱-质谱法 (GC-MS) 准确定量水中 2-EHN 的方法,深入了解其对环境的影响。
生物催化和有机合成
2-乙基己醇一直是生物催化领域的研究热点。由 Baczko 和 Larpent (2000) 进行的一项研究探讨了脂肪酶催化的伯醇酯交换反应,包括 2-乙基己醇,提供了一种以高收率和对映体过量生产其对映异构体的方法。这对于复杂有机化合物的合成具有影响。
生物医学和药物研究
在生物医学研究中,2-乙基己醇已被研究其对生物系统潜在的影响。例如,Huang、Zhang 和 Gong (2005) 研究了面包酵母在 2-乙基己-2-烯不对称生物还原中的应用,产生了对映选择性极佳的 (S)-2-乙基己醇。这项研究有助于了解药物合成中的酶促过程。
材料科学和催化
在材料科学领域,2-乙基己醇参与催化过程。Zhao 等人 (2018) 研究了其在 2-乙基-2-己烯氢化中的作用,这是生产某些增塑剂的关键步骤。这项研究提供了更有效、能耗更低的工业过程的见解。
环境和健康影响研究
2-乙基己醇也因其对健康和环境的影响而受到研究。Wakayama 等人 (2019) 对 2-乙基-1-己醇作为室内空气污染物进行了全面审查,评估了其毒性和临床影响,这对于了解其对室内环境中人类健康的影响至关重要。
分析化学应用
在分析化学中,Moriyoshi、Sakamoto 和 Uosaki (1989) 研究了涉及 2-乙基己醇的液-液平衡,为分离过程提供了必要的数据。这项研究对于设计化学工业中高效的分离和纯化系统至关重要。
属性
IUPAC Name |
(2S)-2-ethylhexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-3-5-6-8(4-2)7-9/h8-9H,3-7H2,1-2H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWUKEYIRIRTPP-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](CC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-ethylhexan-1-ol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

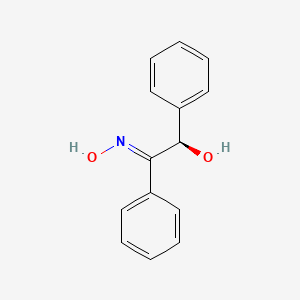
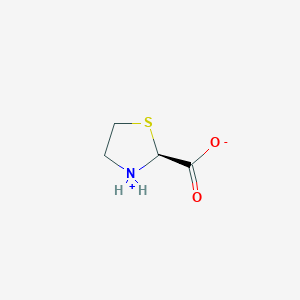
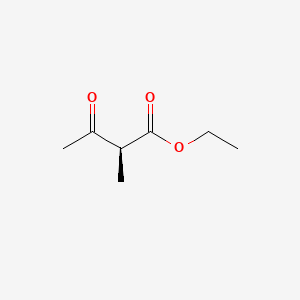
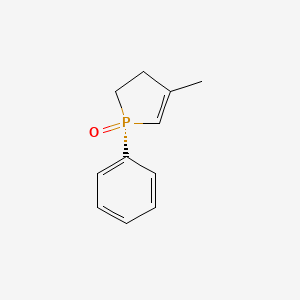
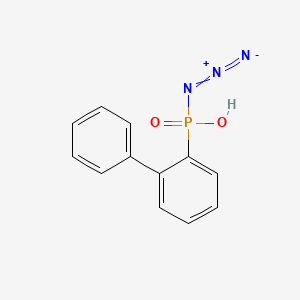
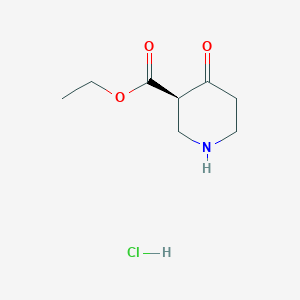
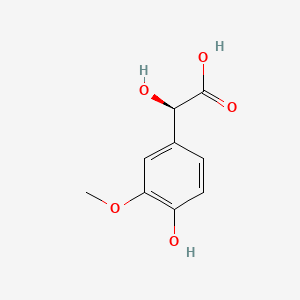
![2-[(2S)-butan-2-yl]-1,3-thiazole](/img/structure/B8253580.png)
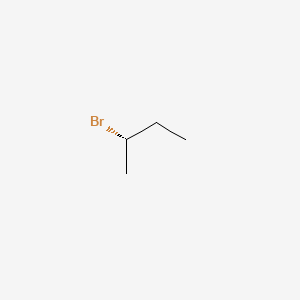
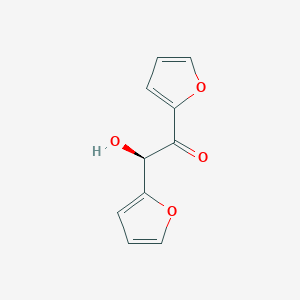
![(3S)-3-[(E)-non-1-enyl]oxolane-2,5-dione](/img/structure/B8253625.png)
![[3-[(2,5-Dioxopyrrolizino)oxycarbonyl]-2,2,5,5-tetramethyl-3-pyrroline-1-yloxy]radical](/img/structure/B8253626.png)
![(1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane](/img/structure/B8253628.png)
